

# Application Notes and Protocols: CC-122 (Avadomide) in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PF-122   |           |
| Cat. No.:            | B1193418 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

CC-122, also known as Avadomide, is a novel oral agent that belongs to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1] It exerts potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these lymphoid transcription factors results in two key downstream effects: direct cell-autonomous apoptosis in malignant B-cells and costimulation of T cells, leading to enhanced anti-tumor immunity.[5][6]

These dual mechanisms of action provide a strong rationale for combining CC-122 with other established chemotherapy and targeted agents to enhance efficacy and overcome resistance. This document provides a summary of key clinical and preclinical findings, along with detailed protocols for relevant experiments involving CC-122 in combination therapies.

# **Section 1: Mechanism of Action**







CC-122 modulates the CRL4-CRBN E3 ubiquitin ligase complex. In normal cellular function, lkaros and Aiolos act as transcriptional repressors. CC-122's binding to cereblon induces the recruitment of these proteins to the E3 ligase complex, tagging them for proteasomal degradation.[4][7]

In B-cell lymphomas, the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes, which contributes to apoptosis in both activated B-cell (ABC) and germinal center B-cell (GCB) diffuse large B-cell lymphoma (DLBCL) cell lines.[5][7] This is a key differentiator from earlier-generation immunomodulatory drugs like lenalidomide, which show preferential activity in the ABC subtype.[5][6]

Simultaneously, in T cells, the degradation of these same transcription factors leads to enhanced production of Interleukin-2 (IL-2) and T-cell costimulation, boosting the immune system's ability to target and eliminate cancer cells.[6][7]



### Enhances IL-2 Production &







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. ashpublications.org [ashpublications.org]
- 2. Deciphering the mechanisms of CC-122 resistance in DLBCL via a genome-wide CRISPR screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CC-122 (Avadomide) in Combination with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#cc-122-in-combination-with-other-chemotherapy-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com